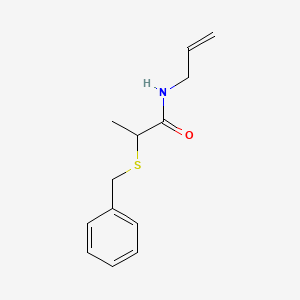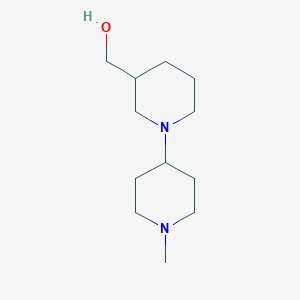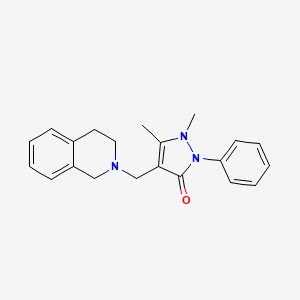![molecular formula C13H15BrN2O B5068008 1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
1-[4-(2-bromophenoxy)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-bromophenoxy)butyl]-1H-imidazole, commonly known as Brimonidine, is a chemical compound that belongs to the class of imidazole derivatives. It is an alpha-2 adrenergic agonist that is used in the treatment of various ocular disorders, including glaucoma and ocular hypertension. The compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mechanism of Action
Brimonidine exerts its pharmacological effects by selectively activating alpha-2 adrenergic receptors in the eye. Activation of these receptors leads to a decrease in the production of aqueous humor and an increase in uveoscleral outflow, resulting in a reduction in intraocular pressure. The compound also has neuroprotective effects, which may be mediated through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Brimonidine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers in the eye. The compound also has vasodilatory effects, which may be beneficial in the treatment of ocular ischemic syndrome. Additionally, Brimonidine has been shown to improve retinal function in animal models of retinal degeneration.
Advantages and Limitations for Lab Experiments
Brimonidine has several advantages as a research tool. It is highly selective for alpha-2 adrenergic receptors and has a well-defined mechanism of action. The compound is also relatively stable and can be easily synthesized in the laboratory. However, Brimonidine has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on Brimonidine. One area of interest is the development of novel formulations of the compound that can improve its bioavailability and efficacy. Another area of interest is the investigation of Brimonidine's neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, the compound may have potential applications in the treatment of ocular ischemic syndrome and other ocular disorders. Further research is needed to fully understand the potential therapeutic applications of Brimonidine.
Synthesis Methods
The synthesis of Brimonidine involves the reaction of 2-bromophenol with 4-bromobutylamine in the presence of an acid catalyst. The resulting intermediate is then treated with imidazole to form Brimonidine. The synthesis process has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
Brimonidine has been extensively studied for its potential therapeutic applications in various ocular disorders. It has been shown to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. The compound has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQSGIJZBMXRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5067936.png)

![4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5067956.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5067958.png)
![N-methyl-5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5067965.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5067974.png)
![4-({2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5067981.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)
![propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5068028.png)

![4-(4-methyl-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5068039.png)